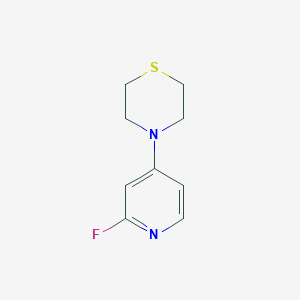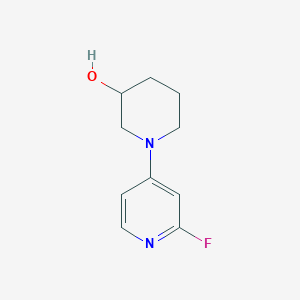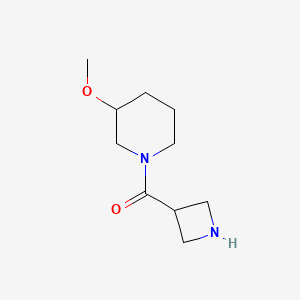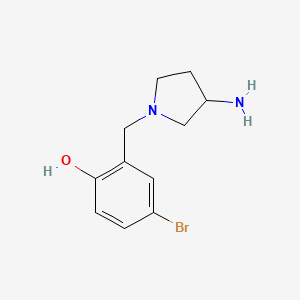
2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol
Overview
Description
2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol, also known as 2-APB, is a small molecule that has been studied for its potential applications in scientific research. It is a member of the pyrrolidinophenol family, which has been found to have a wide array of applications in biochemistry and physiology. This molecule has been studied for its ability to modulate various cellular processes, such as intracellular calcium mobilization, and is used as a tool to study the effects of these processes in various cell types.
Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed towards synthesizing and characterizing compounds related to 2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol. For instance, studies have developed unsymmetrical binucleating ligands and their dicopper(II) complexes, showcasing their electrochemical, magnetic, and spectral properties (Mahalakshmy et al., 2004). These complexes have been analyzed for their potential in electrochemical applications and as models for biological systems.
Catalytic Applications
Certain derivatives have been explored for their catalytic activities. For example, densely substituted L-Proline esters have shown promise as catalysts for asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015), illustrating the utility of related compounds in organic synthesis and potential pharmaceutical applications.
Antimicrobial and Antifungal Activities
Compounds related to this compound have been evaluated for their antimicrobial and antifungal activities. Notably, bromophenol derivatives isolated from marine sources have been studied for their potential antibacterial and antifungal properties, highlighting the natural product potential of such compounds (Xu et al., 2003).
Mechanism of Action
Target of Action
Compounds containing pyrrolidine rings, such as this one, are often used in medicinal chemistry due to their ability to bind to various biological targets .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Compounds with similar structures often work by binding to their target and modulating its activity, which can lead to changes in cellular function .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways “2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol” might affect. Many compounds with similar structures have diverse biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and the bromophenol group could potentially influence these properties .
Result of Action
Without specific studies on this compound, it’s difficult to say exactly what the molecular and cellular effects of its action might be. Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The environment in which “this compound” acts could potentially influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could all play a role .
properties
IUPAC Name |
2-[(3-aminopyrrolidin-1-yl)methyl]-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-9-1-2-11(15)8(5-9)6-14-4-3-10(13)7-14/h1-2,5,10,15H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOJTPOEFWEWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Hexan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1474574.png)
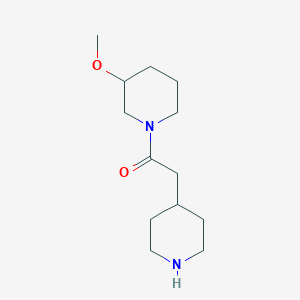
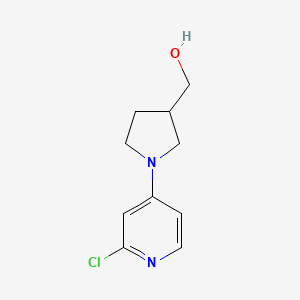
![(Hexan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1474579.png)
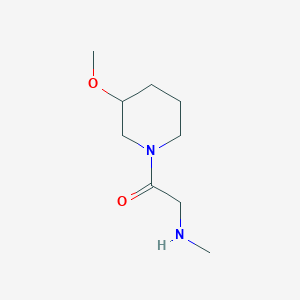
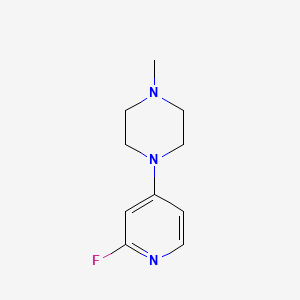
![[1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1474586.png)
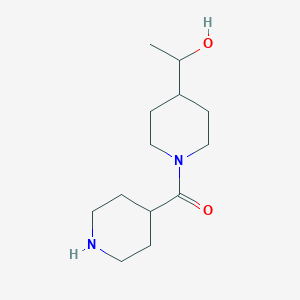
![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B1474590.png)
